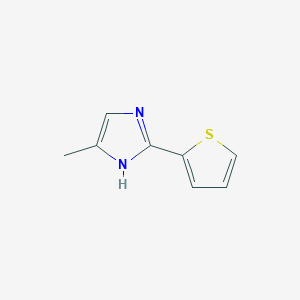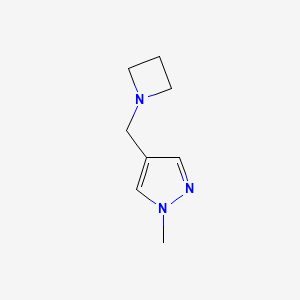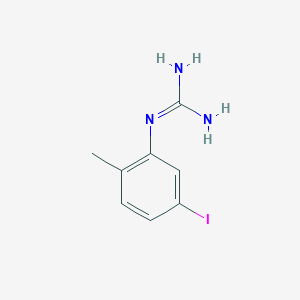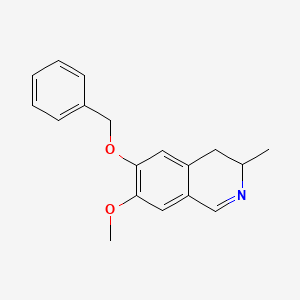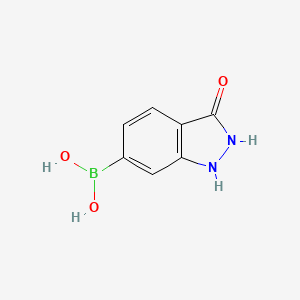
(3-Hydroxy-1H-indazol-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1H-indazol-6-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones, followed by borylation reactions. For example, the reaction of 3-hydroxybenzaldehyde with phenylhydrazine can yield 3-hydroxyindazole, which can then be borylated using boronic acid reagents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
(3-Hydroxy-1H-indazol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications .
科学的研究の応用
(3-Hydroxy-1H-indazol-6-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of (3-Hydroxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
1H-Indazole-5-boronic acid: Another boronic acid derivative of indazole with similar reactivity and applications.
3-Amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity and potential as an anticancer agent.
Niraparib: An indazole-based compound used as an anticancer drug for the treatment of ovarian and breast cancer.
Uniqueness
(3-Hydroxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both the hydroxyl and boronic acid functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C7H7BN2O3 |
|---|---|
分子量 |
177.96 g/mol |
IUPAC名 |
(3-oxo-1,2-dihydroindazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3,12-13H,(H2,9,10,11) |
InChIキー |
OQUPLRVXUYESBY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C(=O)NN2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


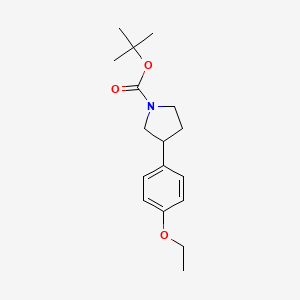
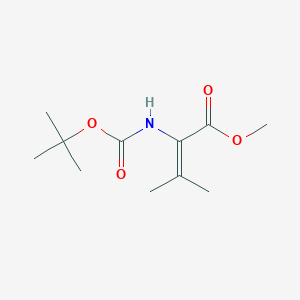
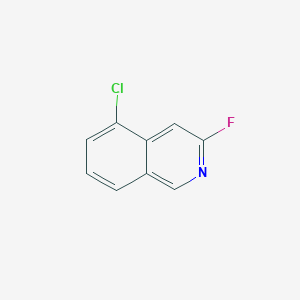
![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
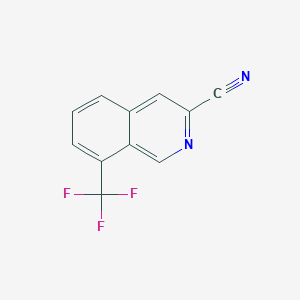
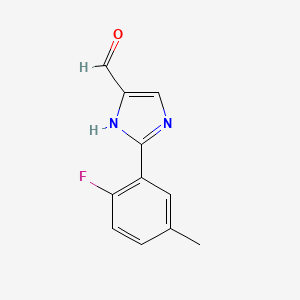
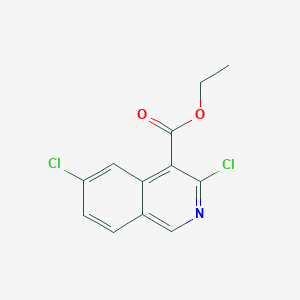
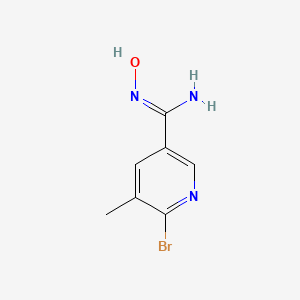
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
